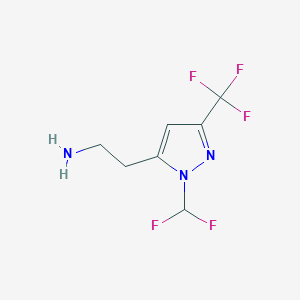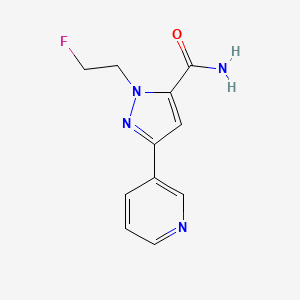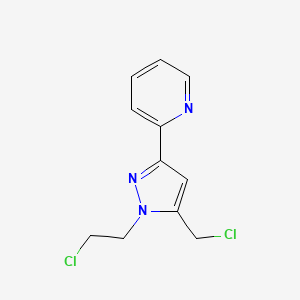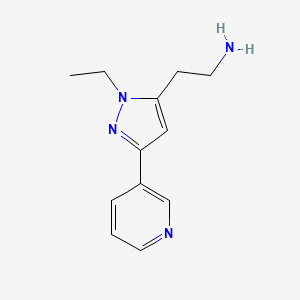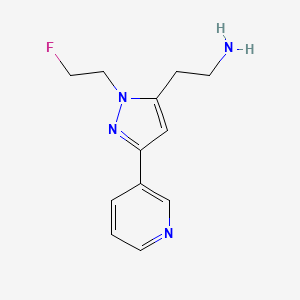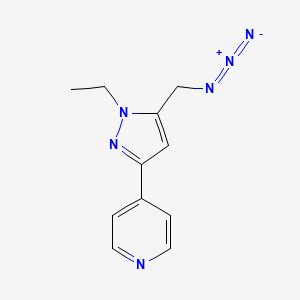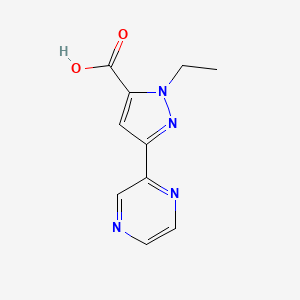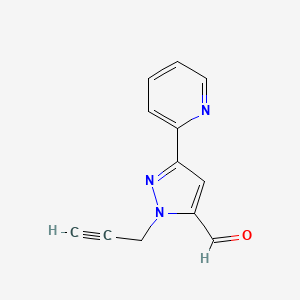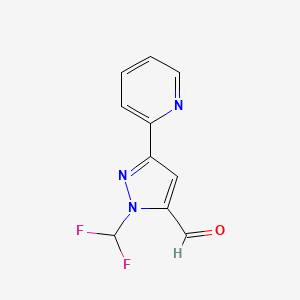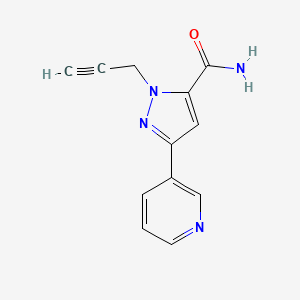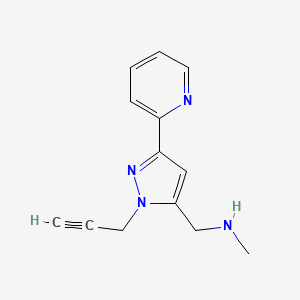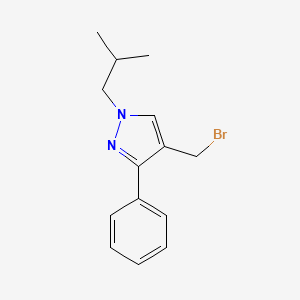
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Overview
Description
The compound “4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The bromomethyl group attached to the pyrazole ring suggests that it could be used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole ring which is a five-membered ring with two nitrogen atoms. It also has a bromomethyl group (-CH2Br), an isobutyl group (-(CH3)2CH-CH2-), and a phenyl group (-C6H5) attached to it .Chemical Reactions Analysis
The bromomethyl group in the compound is a good leaving group, which means it can be replaced by other groups in a substitution reaction . The phenyl and isobutyl groups can also participate in various reactions typical for aromatic rings and alkanes respectively.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromomethyl group might make the compound reactive and the aromatic ring might contribute to its stability .Scientific Research Applications
Catalytic Activity in Cross-Coupling Reactions
Pyrazole-containing compounds like 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole have been utilized in stabilizing metal complexes, which serve as pre-catalysts in cross-coupling reactions such as Suzuki–Miyaura reactions. These complexes show potential in catalyzing the conversion of bromobenzene and phenylboronic acid to biphenyl, demonstrating significant efficiency in these reactions (Ocansey, Darkwa, & Makhubela, 2018).
Antimicrobial Activity
Pyrazole derivatives, synthesized using precursors like 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole, have shown notable antimicrobial properties. These compounds, particularly those with bromoacetyl moiety, exhibit inhibitory effects against pathogenic yeast and moulds, indicating their potential as therapeutic agents in treating fungal infections (Farag et al., 2008).
Antiviral and Cytotoxic Activities
Research on pyrazole-based heterocycles, including derivatives of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole, has shown promising results in antiviral activities, particularly against Herpes simplex type-1 (HSV-1). These compounds also exhibit cytotoxic activities, suggesting their potential application in antiviral and cancer therapies (Dawood et al., 2011).
Structural and Tautomeric Studies
The study of tautomerism in pyrazoles, including 4-bromo substituted derivatives, provides insights into their structural behavior in both solid state and solution. Such understanding is crucial for the development and optimization of pharmaceuticals and catalytic agents (Trofimenko et al., 2007).
Photophysical Analysis
Investigations into the solvatochromic response of pyrazoline derivatives, including those derived from brominated pyrazoles, reveal the existence of geometrical isomers and their interactions with solvents. This research has implications for developing materials with specific photophysical properties (Mati et al., 2012).
Synthesis of Novel Compounds
Research on the synthesis of novel compounds using brominated pyrazoles as intermediates contributes to the development of new pharmaceuticals and materials with unique properties. This includes the exploration of diverse chemical reactions and the creation of complex molecular structures (Heinisch et al., 1990).
Mechanism of Action
The mechanism of action of a compound depends on its application. For example, if it’s used as a drug, the mechanism of action would be how it interacts with biological systems to produce its effects. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .
properties
IUPAC Name |
4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTROYYXJVWTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





